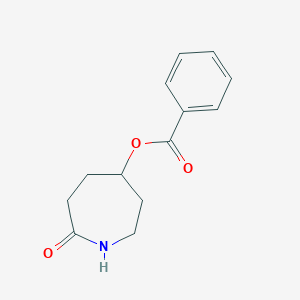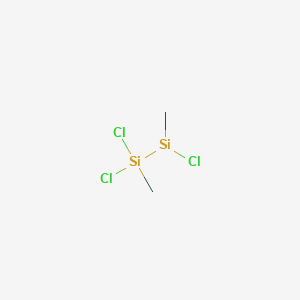
CID 13206942
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 13206942” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for CID 13206942 involve specific synthetic routes and reaction conditions. These methods typically include condensation reactions, activation of hydroxyl groups, and other chemical transformations. The exact synthetic route and conditions depend on the desired purity and yield of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: CID 13206942 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include various derivatives and intermediates that are useful in further chemical transformations .
Scientific Research Applications
CID 13206942 has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and pharmacological properties. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 13206942 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 13206942 can be identified using chemical structure searches and similarity analysis. These compounds may share similar structural features and properties, making them useful for comparative studies and applications .
Uniqueness: this compound is unique in its specific chemical structure and properties, which distinguish it from other similar compounds. This uniqueness can be leveraged for specific applications where its particular characteristics are advantageous .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical structure and properties make it valuable for various synthetic transformations, biological studies, and industrial processes
Properties
Molecular Formula |
C2H6Cl3Si2 |
|---|---|
Molecular Weight |
192.59 g/mol |
InChI |
InChI=1S/C2H6Cl3Si2/c1-6(3)7(2,4)5/h1-2H3 |
InChI Key |
KDMLNMSCXIHEIW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]([Si](C)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


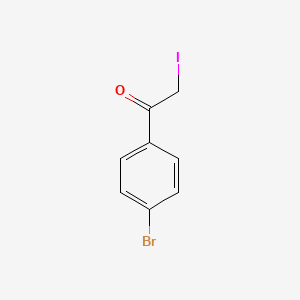
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
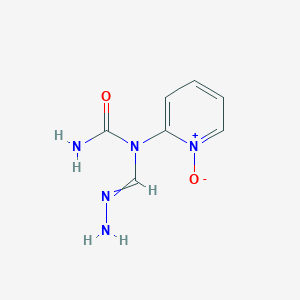
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
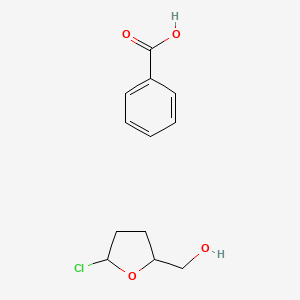
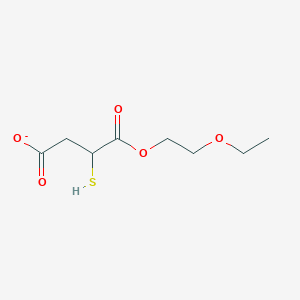
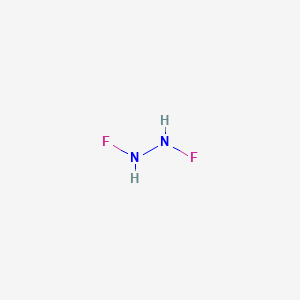
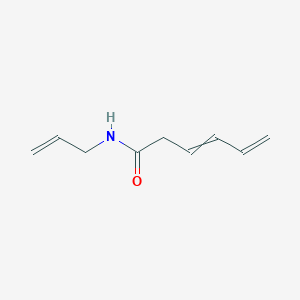
silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
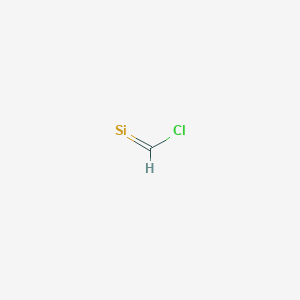
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)
